N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(3-Methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazolone core linked to a 1,2,4-triazole ring via a methyl group. The triazole is further substituted with a phenyl group and connected to a 3-methoxyphenyl moiety through a thioacetamide bridge. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., quinazolinones, phthalazinones, and related triazole derivatives) have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S2/c1-33-19-11-7-8-17(14-19)26-23(31)16-34-24-28-27-22(30(24)18-9-3-2-4-10-18)15-29-20-12-5-6-13-21(20)35-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWSINRRODBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 441.52 g/mol. The structure features a thiazole ring, which is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5O3S2 |
| Molecular Weight | 441.52 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated efficacy against various bacterial strains. In a study evaluating the antimicrobial activity of thiazole derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.17 to 0.70 mg/mL against pathogens such as E. coli and B. cereus .
Anti-Alzheimer's Activity
Thiazole derivatives have been reported to possess anti-Alzheimer's disease (AD) properties by inhibiting acetylcholinesterase (AChE). The compound N-(3-methoxyphenyl)-2-(thioacetamide) exhibited AChE inhibition with an IC50 value of 13.96 μM, suggesting potential therapeutic applications in AD .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
- Thiazole and Triazole Rings : The presence of these rings enhances biological activity due to their ability to interact with various biological targets.
- Substituents : Modifications at the phenyl or methoxy positions can significantly alter the compound's efficacy and specificity against target enzymes.
Study on Antimicrobial Activity
A recent study synthesized several thiazole derivatives and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the thiazole ring exhibited superior antimicrobial activity compared to others .
Anti-Alzheimer's Therapeutics Research
Another study focused on the potential of thiazole-containing compounds in treating Alzheimer's disease. The findings highlighted that certain derivatives effectively inhibited AChE and reduced amyloid-beta aggregation in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and synthetic parallels between the target compound and its analogs:
Key Structural and Functional Insights:
Core Heterocycles: The target compound’s benzothiazolone distinguishes it from quinazolinone () and phthalazinone () analogs. Benzothiazolones are known for their electron-withdrawing properties, which may influence binding interactions compared to the electron-rich quinazolinones . The 1,2,4-triazole ring is a common feature in all listed compounds, often serving as a scaffold for functional group attachment.
Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the polar sulfamoylphenyl groups in ’s compounds .
Synthetic Approaches :
- Thioacetamide bridges (common in all compounds) are typically formed via nucleophilic substitution between chloroacetamides and thiol-containing intermediates (e.g., ’s method using K₂CO₃ in acetone) .
- The methyl bridge in the target compound likely arises from alkylation reactions between a triazole-thiol intermediate and a benzothiazolone-methyl precursor, analogous to methods in for thiophene-methyl derivatives .
Potential Advantages: The combination of benzothiazolone (rigid, planar structure) and 3-methoxyphenyl (electron-donating group) may synergize to improve target selectivity or solubility compared to purely sulfonamide- or chlorophenyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
